6-Bromo-3-iodo-2-methoxypyridine
Overview
Description
6-Bromo-3-iodo-2-methoxypyridine is a halogenated heterocycle . It is a solid compound with the empirical formula C6H5BrINO . The molecular weight of this compound is 313.92 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-iodo-2-methoxypyridine is represented by the SMILES string COc1ccc(I)nc1Br . The InChI key for this compound is LHDNVVCKJSWJKM-UHFFFAOYSA-N .Scientific Research Applications
Deprotonative Metalation
The deprotonation of 2-methoxypyridine using mixed lithium–iron combinations highlights a method for synthesizing iodide derivatives, albeit with the formation of unexpected by-products. This research underscores the complex nature of electrophilic reactions involving halogenated pyridines and the impact of electrophile types on product formation (Nagaradja et al., 2012).
Magnesiation of Pyridine N-oxides
A study on the magnesiation of iodo- or bromopyridine N-oxides via iodine or bromine-magnesium exchange presents a viable route for functionalizing pyridine N-oxides, contributing significantly to the synthesis of complex organic molecules, such as caerulomycins E and A (Duan et al., 2009).
Nitration of Pyridine N-oxides
Research on the nitration of derivatives of pyridine N-oxide reveals the directive influence of the N-oxide group, facilitating the isolation of specific nitro derivatives. This finding has implications for the targeted modification of pyridine-based compounds in synthetic chemistry (Hertog et al., 2010).
Anticancer Activity of Copper(II) Complexes
A study on copper(II) complexes with 4'-phenyl-2,2':6',2″-terpyridine derivatives demonstrates their potential in DNA interaction and anticancer activity. This research provides insights into the design of metal-based drugs for cancer therapy (Liang et al., 2014).
Halogen-rich Intermediates for Synthesis
The use of halogen-rich intermediates, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, for the synthesis of pentasubstituted pyridines showcases the versatility of halogenated pyridines in constructing complex molecular structures, which are valuable in medicinal chemistry (Wu et al., 2022).
Safety And Hazards
6-Bromo-3-iodo-2-methoxypyridine is classified as Acute Tox. 4 Oral according to the GHS classification . The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . The compound should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
6-bromo-3-iodo-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJFSHNCSMFYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-iodo-2-methoxypyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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